Cas no 1342447-47-5 (4-(4-Fluorophenyl)-2-methylbutan-1-ol)

4-(4-Fluorophenyl)-2-methylbutan-1-ol is a fluorinated organic compound characterized by its phenyl and hydroxyl functional groups. This secondary alcohol exhibits potential utility as an intermediate in pharmaceutical and fine chemical synthesis due to its structural versatility. The presence of the fluorophenyl moiety enhances its reactivity in electrophilic aromatic substitution and cross-coupling reactions, while the branched alkyl chain contributes to steric modulation. Its well-defined molecular structure ensures consistent performance in synthetic applications, and its moderate polarity allows for straightforward purification. The compound is typically handled under inert conditions to preserve stability, making it suitable for controlled laboratory use in specialized organic transformations.
4-(4-Fluorophenyl)-2-methylbutan-1-ol structure
1342447-47-5 structure
商品名:4-(4-Fluorophenyl)-2-methylbutan-1-ol
CAS番号:1342447-47-5
MF:C11H15FO
メガワット:182.234606981277
CID:5824660
PubChem ID:64666295

4-(4-Fluorophenyl)-2-methylbutan-1-ol 化学的及び物理的性質

名前と識別子

    • EN300-6405086
    • 1342447-47-5
    • 4-(4-fluorophenyl)-2-methylbutan-1-ol
    • AKOS013992984
    • 4-(4-Fluorophenyl)-2-methylbutan-1-ol
    • インチ: 1S/C11H15FO/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-7,9,13H,2-3,8H2,1H3
    • InChIKey: YABNTTOXUSIUCB-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)CCC(C)CO

計算された属性

  • せいみつぶんしりょう: 182.110693260g/mol
  • どういたいしつりょう: 182.110693260g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 130
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

4-(4-Fluorophenyl)-2-methylbutan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6405086-5.0g
4-(4-fluorophenyl)-2-methylbutan-1-ol
1342447-47-5 95.0%
5.0g
$2028.0 2025-03-15
Enamine
EN300-6405086-0.5g
4-(4-fluorophenyl)-2-methylbutan-1-ol
1342447-47-5 95.0%
0.5g
$671.0 2025-03-15
Enamine
EN300-6405086-1.0g
4-(4-fluorophenyl)-2-methylbutan-1-ol
1342447-47-5 95.0%
1.0g
$699.0 2025-03-15
Enamine
EN300-6405086-0.1g
4-(4-fluorophenyl)-2-methylbutan-1-ol
1342447-47-5 95.0%
0.1g
$615.0 2025-03-15
Enamine
EN300-6405086-10.0g
4-(4-fluorophenyl)-2-methylbutan-1-ol
1342447-47-5 95.0%
10.0g
$3007.0 2025-03-15
Enamine
EN300-6405086-0.05g
4-(4-fluorophenyl)-2-methylbutan-1-ol
1342447-47-5 95.0%
0.05g
$587.0 2025-03-15
Enamine
EN300-6405086-0.25g
4-(4-fluorophenyl)-2-methylbutan-1-ol
1342447-47-5 95.0%
0.25g
$642.0 2025-03-15
Enamine
EN300-6405086-2.5g
4-(4-fluorophenyl)-2-methylbutan-1-ol
1342447-47-5 95.0%
2.5g
$1370.0 2025-03-15

4-(4-Fluorophenyl)-2-methylbutan-1-ol 関連文献

Related Articles

4-(4-Fluorophenyl)-2-methylbutan-1-olに関する追加情報

Introduction to 4-(4-Fluorophenyl)-2-methylbutan-1-ol (CAS No. 1342447-47-5)

4-(4-Fluorophenyl)-2-methylbutan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1342447-47-5, is a fluorinated aromatic alcohol that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, characterized by its unique structural motif—a fluoro-substituted benzene ring linked to a branched aliphatic chain—exhibits promising properties that make it a valuable intermediate in the synthesis of bioactive molecules.

The molecular structure of 4-(4-Fluorophenyl)-2-methylbutan-1-ol consists of a phenyl ring substituted with a fluorine atom at the para position, connected to a butan-1-ol backbone with a methyl group at the second carbon. This configuration imparts both lipophilicity and electronic modulation, which are critical factors in determining the pharmacokinetic and pharmacodynamic profiles of drug candidates. The presence of the fluorine atom, in particular, is well-documented for its ability to enhance metabolic stability, improve binding affinity to biological targets, and influence drug distribution and efficacy.

In recent years, the pharmaceutical industry has increasingly focused on fluorinated compounds due to their favorable pharmacological properties. 4-(4-Fluorophenyl)-2-methylbutan-1-ol is no exception and has been explored in various therapeutic contexts. One of the most compelling areas of research involves its potential application in the development of central nervous system (CNS) therapeutics. The combination of the fluoroaromatic moiety and the aliphatic side chain provides an optimal balance for blood-brain barrier penetration, a crucial factor for effective CNS drug delivery.

Recent studies have demonstrated that derivatives of 4-(4-Fluorophenyl)-2-methylbutan-1-ol exhibit inhibitory activity against certain enzymes and receptors implicated in neurological disorders. For instance, modifications to this scaffold have shown promise in modulating neurotransmitter systems such as serotonin and dopamine, which are central to conditions like depression, anxiety, and neurodegenerative diseases. The fluorine atom's electron-withdrawing effect can fine-tune the electronic properties of the molecule, enhancing its interaction with target proteins while minimizing off-target effects.

The synthesis of 4-(4-Fluorophenyl)-2-methylbutan-1-ol typically involves multi-step organic reactions, starting from commercially available fluorobenzene derivatives. Advanced synthetic methodologies, including cross-coupling reactions and catalytic hydrogenation, have been employed to construct the desired carbon framework efficiently. The introduction of the butan-1-ol side chain often requires careful regioselective functionalization to ensure high yield and purity. Given its growing relevance, researchers have also explored greener synthetic routes to minimize environmental impact while maintaining high chemical efficiency.

Beyond CNS applications, 4-(4-Fluorophenyl)-2-methylbutan-1-ol has shown potential in other therapeutic domains. Its structural features make it a versatile building block for designing molecules with anti-inflammatory, antiviral, and anticancer properties. In particular, fluorinated alcohols have been investigated for their ability to enhance protein-protein interactions, a key mechanism in many disease pathways. By serving as a scaffold for structure-based drug design, 4-(4-Fluorophenyl)-2-methylbutan-1-ol enables medicinal chemists to develop novel compounds with improved pharmacological profiles.

The role of computational chemistry in optimizing derivatives of 4-(4-Fluorophenyl)-2-methylbutan-1-ol cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities, assessing metabolic stability, and identifying optimal substituents for further derivatization. These computational approaches complement experimental efforts by providing rapid screening of virtual libraries, thereby accelerating the drug discovery process. As computational power continues to advance, the integration of machine learning models with traditional experimental methods promises even more efficient development pipelines for fluorinated compounds like this one.

From a regulatory perspective, 4-(4-Fluorophenyl)-2-methylbutan-1-ol must meet stringent quality standards set by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Manufacturers must ensure that impurities are minimized through rigorous purification protocols and that analytical characterization is comprehensive. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are essential for verifying the identity and purity of this compound before it can be used in preclinical or clinical studies.

The future prospects for 4-(4-Fluorophenyl)-2-methylbutan-1-ol are bright, particularly as innovation in medicinal chemistry continues to evolve. Emerging trends include the use of biocatalysis and flow chemistry to streamline synthetic routes, as well as the exploration of novel fluorination techniques that enhance selectivity and yield. Furthermore, interdisciplinary collaborations between chemists, biologists, and computer scientists will be crucial for translating basic research findings into tangible therapeutic advances.

In conclusion, 4-(4-Fluorophenyl)-2-methylbutan -1 -ol (CAS No . 13424 47 -47 -5) represents a significant compound in modern pharmaceutical research . Its unique structural features , coupled with its versatility as a synthetic intermediate , position it as a key player in developing next-generation therapeutics . As scientific understanding advances , so too will our ability to harness its potential for improving human health . The ongoing exploration of this molecule underscores its importance not only as a chemical entity but also as a catalyst for innovation in drug discovery . p >

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